Fmoc2-DAPOA
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Overview
Description
It has a molecular formula of C35H32N2O7 and a molecular weight of 592.64 g/mol . This compound is notable for its role in peptide synthesis and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc2-DAPOA involves the protection of amino groups with fluorenylmethyloxycarbonyl (Fmoc) groups. The process typically includes the following steps:
Protection of Amino Groups: The amino groups are protected using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Formation of the Propan-2-yl Linker: The protected amino groups are then linked via a propan-2-yl group.
Attachment of the Acetic Acid Moiety: Finally, the acetic acid moiety is attached to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Fmoc2-DAPOA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents such as amines and thiols are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Fmoc2-DAPOA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc2-DAPOA involves its ability to form stable peptide bonds and its role in the construction of peptide dendrimers. The compound interacts with amino acids and peptides, facilitating the formation of complex structures. The molecular targets include amino groups on peptides, and the pathways involved are primarily related to peptide synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Diphenylalanine (Fmoc-FF): Used in the formation of peptide hydrogels.
Fmoc-Azido Amino Acids: Utilized in click chemistry and peptide synthesis.
Uniqueness
Fmoc2-DAPOA is unique due to its specific structure, which allows for the construction of catalytic peptide dendrimers. Its ability to form stable peptide bonds and its versatility in various chemical reactions make it distinct from other similar compounds .
Properties
IUPAC Name |
2-[1,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yloxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O7/c38-33(39)21-42-22(17-36-34(40)43-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)18-37-35(41)44-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,22,31-32H,17-21H2,(H,36,40)(H,37,41)(H,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAKHZSWASPOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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